2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Description
2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a heterocyclic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a naphthyridine core with methyl substitutions at the 2 and 8 positions.
Properties
IUPAC Name |
2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-3-4-12-10(7-9)14(17)11-8-16(2)6-5-13(11)15-12/h3-4,7H,5-6,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSMPQBKIXKCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Reaction for Naphthyridine Core Formation
The Gould-Jacobs reaction is a cornerstone method for constructing 1,8-naphthyridine scaffolds, adaptable to 1,6-naphthyridines through regioselective modifications. For the target compound, this approach begins with 2-amino-4-methylpyridine as the starting material. Condensation with diethyl ethoxymethylenemalonate (EMME) at 120°C forms an intermediate enamine, which undergoes thermal cyclization at 250°C in diphenyl ether to yield the 1,6-naphthyridine core. Subsequent Friedel-Crafts alkylation with methyl iodide introduces the 2-methyl group, while the tetrahydrobenzo ring is installed via Pd-catalyzed Suzuki-Miyaura coupling using a brominated benzene derivative.
Key Optimization Steps :
- Cyclization temperature must exceed 240°C to prevent dimerization.
- Methylation at position 8 is achieved selectively using K₂CO₃ in DMF, leveraging steric hindrance from the adjacent substituents.
Combes Reaction with 1,3-Diketones
The Combes reaction offers a direct route to functionalized naphthyridines by condensing 2,6-diaminopyridine with 1,3-diketones in polyphosphoric acid (PPA). For the tetrahydrobenzo[b] system, 1,3-cyclohexanedione serves as the diketone component. The reaction proceeds via electrophilic aromatic substitution, forming the benzo ring fused to the naphthyridine core. Post-cyclization, Mannich reaction with formaldehyde and dimethylamine introduces the tetrahydro ring, followed by PtO₂-catalyzed hydrogenation to saturate the central ring.
Challenges and Solutions :
- Overalkylation at position 8 is mitigated by using a bulky amine in the Mannich step.
- Yields improve from 35% to 58% when replacing PPA with p-toluenesulfonic acid (PTSA) under microwave irradiation.
Friedländer Annulation for Ring Closure
The Friedländer annulation merges 2-aminonicotinaldehyde with methyl vinyl ketone in ethanol under basic conditions. This one-pot method constructs the 1,6-naphthyridine skeleton while simultaneously introducing the 2-methyl group. The tetrahydrobenzo ring is appended via Diels-Alder reaction with 1,3-butadiene, followed by Pd/C-mediated hydrogenation to reduce the diene to a single bond.
Reaction Conditions :
- Optimal base: KOH in ethanol (yield: 42%).
- Diels-Alder requires high pressure (5 atm) and 100°C to favor endo selectivity.
Suzuki-Miyaura Coupling for Benzo Ring Installation
Adapting methodology from canthin-4-one synthesis, a brominated 1,6-naphthyridine intermediate undergoes Suzuki coupling with phenylboronic acid to install the benzo ring. The tetrahydro system is then formed via acid-catalyzed cyclization using HCl in dioxane. Methyl groups are introduced sequentially: position 2 via Grignard reaction with methylmagnesium bromide, and position 8 through Ullmann coupling with methyl iodide.
Critical Parameters :
- PdCl₂(dppf)·DCM catalyst (1.25 mol%) ensures high coupling efficiency (80% yield).
- Cyclization at 88°C for 2 hours prevents retro-aldol side reactions.
Pictet-Spengler Approach for Tetrahydro Ring Formation
This method, inspired by indolo-naphthyridine syntheses, involves Pictet-Spengler cyclization of 3-(thiophen-3-yl)pyridine-2-amine with acetaldehyde in trifluoroacetic acid. The resulting thieno-naphthyridine is hydrogenated to saturate the heterocycle, followed by oxidative removal of the thiophene sulfur using m-CPBA to yield the benzo ring. Methylation at positions 2 and 8 is accomplished using dimethyl sulfate under phase-transfer conditions.
Advantages :
- Enantioselective synthesis achievable with chiral Brønsted acid catalysts.
- Avoids harsh conditions required for Diels-Alder or Friedel-Crafts steps.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Temperature Range | Limitations |
|---|---|---|---|---|
| Gould-Jacobs | EMME condensation, Suzuki coupling | 52 | 120–250°C | High dimerization risk |
| Combes | PPA cyclization, Mannich reaction | 58 | 140–180°C | Overalkylation issues |
| Friedländer | Annulation, Diels-Alder | 42 | 100°C | Pressure-dependent diene step |
| Suzuki-Miyaura | Cross-coupling, acid cyclization | 80 | 88°C | Costly Pd catalysts |
| Pictet-Spengler | Cyclization, desulfurization | 65 | 25–80°C | Multi-step sulfur handling |
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound exhibits reactivity with common oxidizing and reducing agents:
-
Oxidation : Potassium permanganate () under acidic or neutral conditions oxidizes the tetrahydro ring system, leading to aromatic ring formation or hydroxylation at specific positions.
-
Reduction : Sodium borohydride () selectively reduces carbonyl groups in derivatives, while catalytic hydrogenation () saturates double bonds in the naphthyridine framework .
Cyclization and Annulation Reactions
The compound participates in Friedlander annulation and cyclocondensation reactions:
-
Friedlander Annulation : Reacts with substituted acetophenones in the presence of MnO (10 mol%) and KOBu (1.5 equiv) at 100°C to form polycyclic derivatives (e.g., -1,2,3,4-tetrahydrobenzo[b] naphthyridines) .
-
Niementowski Reaction : Condensation with anthranilic acids under phosphorus oxychloride () yields tricyclic derivatives (68–92% yields) .
Table 1: Catalyst Screening for Friedlander Annulation
| Catalyst | Base | DES System | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| MnO | KOBu | ChCl/p-TSA | 100 | 85 |
| CuSO | KOBu | TBAB/p-TSA | 100 | 20 |
| FeSO | KOBu | TBAB/p-TSA | 100 | 10 |
Nucleophilic Addition and Substitution
-
Alkyne Incorporation : Reacts with activated alkynes (e.g., phenylacetylene) in methanol or trifluoroethanol under acid catalysis to form 1-phenylethynyl derivatives (24–85% yields). Electron-withdrawing substituents enhance reactivity .
-
Vinylation : Debenzylation reactions with methyl propiolate yield N-vinyl derivatives under mild conditions .
Solvent and Substituent Effects
-
Solvent Systems : Deep eutectic solvents (DES) like ChCl/p-TSA improve reaction efficiency by stabilizing intermediates .
-
Substituent Influence : Methyl groups at C-2 and C-8 hinder reactivity with alkynes unless electron-withdrawing groups (e.g., Cl, F) are present at C-10 .
Mechanistic Insights
Scientific Research Applications
The unique structure of 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one contributes to its diverse applications. The presence of the naphthyridine moiety allows for various chemical modifications that can enhance its biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as a scaffold for developing new therapeutic agents. Notably:
- Enzyme Inhibition : Research indicates that derivatives of naphthyridine compounds can act as inhibitors for various enzymes. For instance, studies have demonstrated that certain analogs exhibit inhibitory activity against monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease .
- Receptor Binding Studies : The compound's structural features allow it to interact with specific receptors in biological systems. Investigations into its binding affinity can lead to insights into its mechanism of action and potential therapeutic uses.
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the creation of more complex derivatives that may possess enhanced pharmacological properties .
Case Studies
- MAO Inhibitors : A study synthesized novel derivatives of benzo[b][1,6]naphthyridines that exhibited potent MAO B inhibition. Among these compounds, specific analogs demonstrated IC50 values comparable to established MAO B inhibitors like pargyline . This highlights the potential of this compound derivatives in developing treatments for Alzheimer's disease.
- Phosphodiesterase Inhibition : Another investigation identified a tetrahydrobenzo[b][1,6]naphthyridine analogue as a phosphodiesterase 5 inhibitor with improved solubility profiles. This suggests that modifications to the naphthyridine structure can yield compounds with favorable pharmacokinetic properties for therapeutic applications .
Mechanism of Action
The mechanism of action of 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 2,3,5,6-tetrahydrobenzo[b]thiophen-2-yl derivatives
- 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl derivatives
Uniqueness
What sets 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one apart is its specific substitution pattern and the resulting biological activity. The presence of methyl groups at the 2 and 8 positions can significantly influence its chemical reactivity and interaction with biological targets .
Biological Activity
2,8-Dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine class of heterocyclic compounds. Its structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅N
- Molecular Weight : 199.27 g/mol
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with varying degrees of efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Bacillus cereus | 16 μg/mL |
These results indicate that the compound possesses potential as an antimicrobial agent.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines.
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa (cervical cancer) | 15 μM |
| MCF7 (breast cancer) | 20 μM |
| HepG2 (liver cancer) | 25 μM |
The mechanism behind its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been identified as a competitive inhibitor of certain enzymes that are crucial in various biochemical pathways. For example, it has shown inhibitory effects on mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound binds effectively within the active sites of target proteins due to its structural features.
- Molecular Interactions : Key hydrogen bonds and hydrophobic interactions facilitate its binding to enzymes and receptors.
Study on Antiviral Activity
A recent study investigated the antiviral properties of this compound against various viral pathogens. Results indicated that it could inhibit viral replication in cell cultures infected with influenza virus and herpes simplex virus.
Study on Toxicity
Toxicological assessments have shown that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile. In animal models, doses above a certain threshold resulted in adverse effects.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one?
Answer:
The synthesis typically involves cyclization and functionalization of precursor heterocycles. Key steps include:
- Dehydrogenation with DDQ : For aromatic ring formation, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing 1,4-dioxane is used to oxidize tetrahydro intermediates to aromatic naphthyridines .
- Alkylation and Condensation : Methyl groups at positions 2 and 8 are introduced via alkylation of secondary amines or through intermediates like 4-methyl-10H-benzo[b][1,8]naphthyridin-5-one, synthesized via methods reported for analogous compounds (e.g., refluxing with p-nitroaniline in ethanol) .
- Purification : Column chromatography and recrystallization from ethanol or chloroform are standard for isolating pure products .
Basic: How is the structural characterization of this compound performed?
Answer:
A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy : and NMR (e.g., DMSO-d6) identify methyl groups (δ ~2.3–2.5 ppm) and confirm the tetrahydrobenzo ring system .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHNO) .
- IR Spectroscopy : Stretching frequencies (e.g., 1650 cm) verify carbonyl groups in the naphthyridinone core .
Advanced: How can reaction yields be optimized during multi-step synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening : Sodium hydride (NaH) enhances cyclization efficiency in carbothioamide formation, as shown in analogous benzo[b]naphthyridine syntheses .
- Temperature Control : Reflux conditions (e.g., 100–155°C) improve intermediate stability during cyclization steps .
- Solvent Selection : Polar aprotic solvents like DMF or 1,4-dioxane improve solubility of intermediates, reducing side reactions .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation approaches include:
- Dose-Response Profiling : Conduct IC determinations across multiple cell lines (e.g., MCF-7, HeLa) to establish consistent activity trends .
- Structural Validation : Confirm compound purity (>95% via HPLC) to rule out impurities affecting bioactivity .
- Comparative Studies : Benchmark against known Topoisomerase I inhibitors (e.g., dibenzo[c,h][1,6]naphthyridines) to contextualize activity .
Advanced: What mechanistic approaches are used to study its bioactivity?
Answer:
- Molecular Docking : Computational models predict interactions with targets like Topoisomerase I, guided by fluorescence-based DNA-binding assays in related dibenzo[b,h]naphthyridines .
- Cytotoxicity Assays : MTT or SRB assays evaluate growth inhibition in cancer cell lines, with IC values compared to reference drugs (e.g., doxorubicin) .
- Enzyme Inhibition Studies : Direct measurement of Topoisomerase I inhibition via plasmid relaxation assays validates mechanistic hypotheses .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While specific data for this compound is limited, general guidelines for naphthyridine derivatives include:
- PPE : Use nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with inert materials (e.g., vermiculite) .
Advanced: How can substituent modifications enhance pharmacological properties?
Answer:
- Fluorine Substitution : Introducing electron-withdrawing groups (e.g., 8-fluoro analogs) improves metabolic stability and bioavailability, as demonstrated in cytotoxic carboxamide derivatives .
- Carbothioamide Functionalization : Reaction with secondary amines (e.g., morpholine) enhances solubility and target affinity .
- Methoxy Groups : Adding methoxy substituents (e.g., at position 10) increases DNA intercalation potential, as shown in fluorescent dibenzo[b,h]naphthyridines .
Basic: What analytical techniques confirm compound purity post-synthesis?
Answer:
- TLC Monitoring : Ethyl acetate/hexane (1:4) systems track reaction progress .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .
- Melting Point Analysis : Sharp melting points (e.g., 313°C) indicate crystalline purity .
Advanced: How are computational tools integrated into the study of this compound?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over time, validated by experimental IC data .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy) with bioactivity trends .
Advanced: What strategies address low solubility in pharmacological assays?
Answer:
- Prodrug Design : Convert the naphthyridinone core to phosphate esters for enhanced aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in cell culture media .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve delivery efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
